molecular formula C15H11F3O2 B3022264 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid CAS No. 273727-19-8

4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid

Cat. No.: B3022264
CAS No.: 273727-19-8
M. Wt: 280.24 g/mol
InChI Key: FFXVVIXBXBQZLL-UHFFFAOYSA-N
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Description

4-Methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid is a compound known for its unique chemical structure and properties. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety. This compound is utilized in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid typically involves the introduction of the trifluoromethyl group into the aromatic ring. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often include the presence of a catalyst, such as copper or palladium, and a base to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. For example, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, plays a crucial role in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 4-Trifluoromethylphenol
  • 2-(Trifluoromethyl)benzoic acid

Comparison: Compared to these similar compounds, 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid exhibits unique properties due to the presence of both the methyl and trifluoromethyl groups. This combination enhances its reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-2-7-12(14(19)20)13(8-9)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXVVIXBXBQZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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